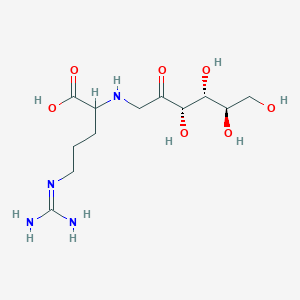

Fructose-arginine

Description

Properties

CAS No. |

25020-14-8 |

|---|---|

Molecular Formula |

C12H24N4O7 |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |

InChI |

InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15)/t6-,8+,9+,10+/m0/s1 |

InChI Key |

UEZWWYVAHKTISC-JZKKDOLYSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fructose-arginine; Fructose-arginine; Fructose arginine; Arginyl-fructose; Arginyl fructose; J1.147.777A; |

Origin of Product |

United States |

Foundational & Exploratory

Fructose-arginine: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-arginine is a naturally occurring Amadori rearrangement product (ARP) formed through the Maillard reaction between the amino acid L-arginine and the sugar D-fructose.[1][2] Notably found as a non-saponin molecule in Korean Red Ginseng, it has garnered significant interest for its potential therapeutic properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological activities of this compound, with a particular focus on its role as an inhibitor of the AIM2 inflammasome.[5] The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is characterized by the covalent linkage of a deoxy-fructose moiety to the alpha-amino group of an arginine residue. This structure imparts a dual nature to the molecule, combining the properties of both a carbohydrate and an amino acid.[1] It typically appears as a white to off-white, water-soluble crystalline powder.[1]

Chemical Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid | [6][] |

| Alternate IUPAC Name | ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine | [3] |

| CAS Number | 25020-14-8 | [3][4][6] |

| Molecular Formula | C12H24N4O7 | [3][6] |

| SMILES | C(C--INVALID-LINK--NCC(=O)--INVALID-LINK--O)O">C@HO)CN=C(N)N | [6][8] |

| InChIKey | UEZWWYVAHKTISC-JZKKDOLYSA-N | [6][8] |

Molecular and Physical Data

Quantitative data pertaining to the molecular and physical properties of this compound are detailed below.

| Property | Value | Reference |

| Molecular Weight | 336.34 g/mol | [3][6] |

| Exact Mass | 336.1645 Da | [3] |

| Monoisotopic Mass | 336.16449912 Da | [6][8] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in water | [1] |

| Purity (Typical) | >98% | [3] |

Elemental and Mass Spectrometry Data

| Data Type | Parameter | Value | Reference |

| Elemental Analysis | Carbon (%) | 42.85 | [3] |

| Hydrogen (%) | 7.19 | [3] | |

| Nitrogen (%) | 16.66 | [3] | |

| Oxygen (%) | 33.30 | [3] | |

| Predicted Collision Cross Section (CCS) Ų | [M+H]⁺ | 176.2 | [8] |

| [M+Na]⁺ | 174.3 | [8] | |

| [M-H]⁻ | 168.9 | [8] | |

| [M+NH4]⁺ | 180.5 | [8] |

Synthesis and Experimental Protocols

This compound is an Amadori product, a key intermediate in the Maillard reaction.[9] Its synthesis involves the condensation of a reducing sugar (fructose) with an amino compound (arginine), forming a Schiff base that subsequently rearranges to a more stable 1-amino-1-deoxy-2-ketose structure.[2]

General Synthesis Protocol via Reflux Method

The reflux method is a common approach for synthesizing Amadori products.[2] The following protocol is a generalized procedure based on established methodologies.

Materials:

-

L-Arginine

-

D-Fructose

-

Methanol (or other suitable organic solvent)

-

Cation exchange resin

-

Trichloroacetic acid solution

Procedure:

-

Reaction Setup: Dissolve equimolar amounts of L-arginine and D-fructose in methanol in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the mixture to reflux temperature (typically 65-70°C) and maintain for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in water and apply it to a cation exchange column.

-

Elution: Elute the column with a gradient of trichloroacetic acid to separate the this compound from unreacted starting materials and byproducts.

-

Isolation: Collect the fractions containing the purified this compound, pool them, and remove the solvent and acid, typically by lyophilization, to yield the final product. The expected yield is generally in the range of 20-30%.[2]

Analytical Quantification Protocol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of arginine and its derivatives in complex biological matrices.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Appropriate HPLC column (e.g., C18 for reversed-phase)

Procedure:

-

Sample Preparation: Prepare samples (e.g., fermentation broth, plasma) by protein precipitation (e.g., with methanol or acetonitrile) and centrifugation to remove solids. Add a stable isotope-labeled internal standard (e.g., ¹³C₆-arginine) prior to precipitation to correct for matrix effects.[10]

-

Chromatographic Separation: Inject the supernatant onto the HPLC system. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.

-

Mass Spectrometry Detection: Analyze the eluent using the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Biological Activity and Signaling Pathway

Recent research has identified this compound as a bioactive compound with immunomodulatory effects. Specifically, it has been shown to attenuate the activation of the Absent in Melanoma 2 (AIM2) inflammasome.[3][4][5]

The AIM2 inflammasome is a cytosolic multiprotein complex that detects double-stranded DNA (dsDNA) from pathogenic microbes or damaged host cells. Upon binding dsDNA, AIM2 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced activation leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[5]

This compound inhibits this cascade, leading to reduced secretion of IL-1β and IL-18, and decreased pyroptosis.[5] This mechanism suggests its potential as a therapeutic agent for regulating infectious and autoimmune diseases where the AIM2 inflammasome is overactive.[3]

Conclusion

This compound represents a significant molecule at the intersection of food chemistry and immunology. Its well-defined chemical structure as an Amadori product allows for targeted synthesis and analysis. The biological activity of this compound, particularly its inhibitory effect on the AIM2 inflammasome, opens promising avenues for the development of novel therapeutics for inflammatory diseases. This guide provides foundational technical data and protocols to aid researchers and drug development professionals in further exploring the potential of this compelling compound.

References

- 1. CAS 25020-14-8: α-Fructose L-Arginine | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Fructose arginine | Ginseng | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C12H24N4O7 | CID 100982150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C12H24N4O7) [pubchemlite.lcsb.uni.lu]

- 9. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

Fructose-Arginine Synthesis via Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of fructose-arginine, an Amadori compound formed through the Maillard reaction between fructose and arginine. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Notably, it has been identified as an attenuator of the AIM2 inflammasome pathway, a key player in the innate immune response. This document details the reaction mechanism, synthesis and purification protocols, analytical techniques for characterization, and the current understanding of its biological signaling pathways. Quantitative data from the literature is summarized, and logical and experimental workflows are visualized to aid in research and development.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food chemistry, responsible for the color and flavor of many cooked foods.[1] Beyond its culinary significance, this complex cascade of reactions produces a diverse array of molecules, including Amadori rearrangement products. This compound (Nα-(1-deoxy-D-fructos-1-yl)-L-arginine) is one such Amadori compound, formed from the initial condensation of fructose and the amino acid L-arginine.[2]

Identified as a significant component in aged garlic extract and Korean Red Ginseng, this compound has demonstrated notable biological activities.[2][3] Its antioxidant properties are well-documented, and emerging research has highlighted its role as a modulator of inflammatory pathways.[4] Specifically, this compound has been shown to attenuate the activation of the Absent in Melanoma 2 (AIM2) inflammasome, a cytosolic multiprotein complex that responds to double-stranded DNA (dsDNA) and triggers inflammatory responses.[3][4] This inhibitory action on the AIM2 inflammasome suggests potential therapeutic applications for this compound in inflammatory and autoimmune diseases.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed technical resource on the synthesis, characterization, and biological context of this compound.

The Maillard Reaction: this compound Synthesis

The synthesis of this compound is a multi-step process initiated by the Maillard reaction. The overall reaction can be divided into three main stages: initial, intermediate, and final. This compound is formed in the initial stage.

Reaction Mechanism

The formation of this compound proceeds through the following key steps:

-

Condensation: The reaction begins with the nucleophilic attack of the α-amino group of L-arginine on the carbonyl group of the open-chain form of D-fructose. This forms an unstable Schiff base (an imine) and a molecule of water.

-

Amadori Rearrangement: The Schiff base then undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, which in this case is Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (this compound). This product is also known as an Amadori compound.

The reaction is influenced by several factors, including temperature, pH, water activity, and the ratio of reactants. Generally, higher temperatures and alkaline pH accelerate the Maillard reaction.[5]

Figure 1: Simplified pathway of this compound synthesis.

Quantitative Data on Reaction Conditions

While specific kinetic data for the this compound reaction is not extensively detailed in the public domain, general trends for the Maillard reaction can be applied. The rate of the reaction and the yield of Amadori products are significantly influenced by pH and temperature.

Table 1: Influence of pH on the Maillard Reaction

| pH Range | General Effect on Reaction Rate | Observations |

| < 6 | Very low | The amino group of arginine is protonated, reducing its nucleophilicity.[5] |

| 6 - 8 | Increasing rate | A higher proportion of the amino group is unprotonated and available to react.[6] |

| > 8 | Rapid reaction | Alkaline conditions significantly accelerate the initial condensation step.[5][6] |

Table 2: Influence of Temperature on the Maillard Reaction

| Temperature Range (°C) | General Effect on Reaction Rate | Observations |

| < 50 | Very slow | The reaction proceeds at a negligible rate. |

| 50 - 100 | Moderate to fast | The rate increases with temperature. Formation of Amadori products is favored.[7] |

| > 100 | Very fast | While the initial reaction is rapid, further degradation of the Amadori product into advanced glycation end products (AGEs) and melanoidins also increases.[7] |

Experimental Protocols

Detailed, standardized protocols for the synthesis and purification of this compound are not widely published. The following protocols are based on general methods for the synthesis and purification of Amadori compounds.

Synthesis of this compound

This protocol describes a general approach for the laboratory-scale synthesis of this compound.

Materials:

-

D-Fructose

-

L-Arginine

-

Methanol (or other suitable solvent)

-

Deionized water

-

Sodium carbonate (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve L-Arginine and D-Fructose in a 1:2 molar ratio in a suitable solvent such as methanol or a methanol/water mixture.[1]

-

Adjust the pH of the solution to approximately 9.0 using sodium carbonate.[1]

-

Heat the reaction mixture at a controlled temperature, for example, 65°C, with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete (as determined by the consumption of the starting materials), cool the mixture to room temperature.

-

Neutralize the reaction mixture with hydrochloric acid.

-

The crude reaction mixture will contain this compound, unreacted starting materials, and other Maillard reaction byproducts.

Purification of this compound

Purification of the highly polar this compound from the complex reaction mixture is a critical step. Ion-exchange chromatography is a commonly employed method for this purpose.

Materials:

-

Crude this compound reaction mixture

-

Strong cation exchange resin (e.g., Dowex 50W-X8)

-

Ammonia solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Column Preparation: Pack a chromatography column with a strong cation exchange resin and equilibrate it with deionized water.

-

Sample Loading: Load the crude reaction mixture onto the column. Unreacted fructose and anionic byproducts will pass through.

-

Washing: Wash the column with deionized water to remove any remaining unbound compounds.

-

Elution: Elute the bound this compound and unreacted arginine from the resin using a gradient of aqueous ammonia (e.g., 0 to 0.5 M). This compound, being less basic than arginine, is expected to elute first.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC or TLC.

-

Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a powder.

For higher purity, preparative reverse-phase HPLC can be employed as a subsequent purification step.[8]

Figure 2: General experimental workflow for synthesis and purification.

Analytical Characterization

Accurate characterization of this compound is essential for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the quantification of this compound and for monitoring the progress of its synthesis.

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reverse-phase C18 or an amino column.[1][9] |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[1][5] |

| Detector | UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index Detector (RID).[9] |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Temperature | Ambient or controlled (e.g., 30°C). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While a fully assigned spectrum for this compound is not available in the searched databases, the expected chemical shifts can be inferred from the spectra of fructose and arginine.

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: Signals corresponding to the protons of the fructose moiety and the arginine backbone and side chain would be expected. The formation of the C-N bond would lead to shifts in the signals of the adjacent protons.

-

¹³C NMR: The spectrum would show resonances for the carbon atoms of both the fructose and arginine components. The carbonyl carbon of fructose would be absent, and a new signal corresponding to the keto group in the Amadori product would appear.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of polar molecules like this compound.

-

Full Scan MS: The protonated molecule [M+H]⁺ would be expected at m/z 337.17.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve neutral losses of water molecules from the sugar moiety and characteristic fragmentation of the arginine side chain.[10] A detailed fragmentation pattern for this compound is not available in the public domain.

Biological Activity: Attenuation of the AIM2 Inflammasome Pathway

This compound has been identified as an inhibitor of the AIM2 inflammasome.[3][4] The AIM2 inflammasome is a key component of the innate immune system that senses cytosolic dsDNA, a danger signal associated with pathogen infection and cellular damage.

The AIM2 Inflammasome Signaling Pathway

The canonical AIM2 inflammasome pathway is initiated by the binding of AIM2 to cytosolic dsDNA. This leads to the oligomerization of AIM2 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits and activates pro-caspase-1. Activated caspase-1 cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of mature IL-1β and IL-18.

Mechanism of Attenuation by this compound

This compound has been shown to attenuate AIM2 inflammasome activation by inhibiting several downstream events:

-

Reduced Cytokine Secretion: It decreases the secretion of mature IL-1β and IL-18.[4]

-

Inhibition of Caspase-1 Activation: It reduces the cleavage of pro-caspase-1 into its active form.[4]

-

Suppression of Pyroptosis: It inhibits the formation of the ASC pyroptosome and the cleavage of GSDMD.[4]

The precise molecular target of this compound within this pathway is not yet fully elucidated. It is not known whether it directly interacts with AIM2, ASC, or another component of the inflammasome complex to exert its inhibitory effects.

Figure 3: Attenuation of the AIM2 inflammasome pathway by this compound.

Conclusion

This compound, a product of the Maillard reaction, represents a promising molecule with potential therapeutic applications, particularly in the realm of inflammatory diseases. Its ability to attenuate the AIM2 inflammasome pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of this compound, as well as its known biological activities. While further research is needed to elucidate the precise molecular mechanisms of its action and to develop optimized and scalable synthesis and purification protocols, the information presented herein serves as a valuable resource for scientists and researchers working in this exciting field. The continued investigation of this compound and other Maillard reaction products is a promising avenue for the discovery of new therapeutic agents.

References

- 1. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N alpha-(1-deoxy-D-fructos-1-yl)-L-arginine, an antioxidant compound identified in aged garlic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AIM2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

Fructose-Arginine: A Key Non-Saponin Bioactive in Korean Red Ginseng

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Korean Red Ginseng (KRG) has long been recognized for its diverse pharmacological effects, traditionally attributed primarily to its saponin constituents, known as ginsenosides. However, emerging research has illuminated the significant role of non-saponin molecules, particularly fructose-arginine, in the bioactivity of KRG. This compound is an Amadori compound formed during the high-heat processing of fresh ginseng through the Maillard reaction between endogenous L-arginine and sugars. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its formation, quantification, and biological activities. It offers detailed experimental protocols for its analysis and for investigating its mechanisms of action, supported by quantitative data and visual representations of key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this promising non-saponin molecule from Korean Red Ginseng.

Introduction

The manufacturing of Korean Red Ginseng involves a critical steaming and drying process of fresh ginseng (Panax ginseng C.A. Meyer). This thermal treatment induces a cascade of chemical transformations, including the Maillard reaction, a non-enzymatic browning process. A key outcome of this reaction is the formation of Amadori compounds, such as arginyl-fructose and arginyl-fructosyl-glucose (AFG), from the conjugation of amino acids and reducing sugars.[1][2] Arginine, being a highly abundant free amino acid in fresh ginseng, readily reacts with glucose and maltose to form these stable derivatives.[3][4] While ginsenosides have historically been the focus of ginseng research, recent studies have demonstrated that non-saponin fractions, and specifically this compound, possess potent and distinct biological activities, including immune modulation, anti-hyperglycemic, and anti-inflammatory effects.[5][6][7] This guide aims to provide a detailed technical framework for the study of this compound.

Quantification of this compound in Korean Red Ginseng

Accurate quantification of this compound is crucial for standardizing KRG extracts and for elucidating its dose-dependent biological effects. The concentration of these compounds can vary depending on the processing conditions of the ginseng.

Table 1: Quantitative Data of this compound and Related Compounds in Korean Red Ginseng Preparations

| Compound | Preparation | Concentration (mg/g dry weight) | Reference |

| Arginyl-fructosyl-glucose (AFG) | Whole Red Ginseng | 36.23 | [8] |

| Arginyl-fructose | Whole Red Ginseng | 10.80 | [8] |

| Arginine-fructose-glucose (AFG) | Red Ginseng | 1.0-1.5% (10-15 mg/g) | [1] |

| Total Amino Acids | Fresh Ginseng | 17.9 | [1] |

| Total Amino Acids | Red Ginseng | 12.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.

Preparation of Non-Saponin Fraction from Korean Red Ginseng Extract

This protocol describes the separation of the non-saponin fraction from a total Korean Red Ginseng extract (RGE).

Experimental Workflow for Non-Saponin Fractionation

Caption: Workflow for the preparation of the non-saponin fraction (NSF) from KRG extract.

Methodology:

-

Initial Extraction: A total Korean Red Ginseng extract is dissolved in absolute ethanol.[9]

-

Ethanol Removal: The ethanol is removed by evaporation to yield a residue.[9]

-

Aqueous Re-dissolution: The resulting residue is re-dissolved in purified water.[9]

-

Chromatographic Separation: The aqueous solution is subjected to Diaion HP-20 adsorption chromatography.[10]

-

Fraction Collection: The column is first eluted with purified water, followed by elution with 30% ethanol.[10]

-

Fraction Pooling and Concentration: The water and 30% ethanol fractions are combined and concentrated.[10]

-

Drying: The concentrated fraction is spray-dried to obtain the powdered non-saponin fraction.[10]

Quantification of this compound by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Amadori compounds in KRG.[7][8]

Experimental Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the quantification of this compound by UPLC-MS/MS.

Methodology:

-

Sample Preparation: An aqueous extract of the red ginseng sample is prepared.

-

Filtration: The extract is filtered through a 0.22 µm filter.[9]

-

Chromatographic Separation:

-

Instrument: Ultra-High Performance Liquid Chromatography (UPLC) system.[8]

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[11]

-

Column Temperature: Maintained at 40°C.[11]

-

-

Mass Spectrometric Detection:

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve generated with a certified reference material.

In Vitro AIM2 Inflammasome Activation Assay

This protocol describes how to assess the inhibitory effect of this compound on AIM2 inflammasome activation in macrophages.[5]

Experimental Workflow for AIM2 Inflammasome Assay

Caption: Workflow for assessing the effect of this compound on AIM2 inflammasome activation.

Methodology:

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Priming (Optional): Cells can be primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

AIM2 Activation: The AIM2 inflammasome is activated by transfecting the cells with double-stranded DNA (dsDNA), such as poly(dA:dT).[5]

-

Incubation: Cells are incubated for a period sufficient to allow inflammasome activation and cytokine release (e.g., 6-24 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to analyze intracellular proteins.

-

Analysis:

In Vivo Anti-Hypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a model for evaluating the blood pressure-lowering effects of this compound-enriched KRG fractions.[13][14]

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.[13]

-

Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week before the experiment.

-

Grouping: Rats are randomly divided into experimental groups: a vehicle control group, a positive control group (e.g., an established antihypertensive drug), and treatment groups receiving different doses of the this compound-enriched fraction.[14]

-

Administration: The test substance is administered orally by gavage daily for a specified duration (e.g., 8 weeks).[14]

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.[13]

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure markers related to blood pressure regulation, such as renin activity, angiotensin-converting enzyme (ACE) activity, and nitric oxide (NO) levels.[13]

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

Attenuation of AIM2 Inflammasome Activation

This compound selectively attenuates the activation of the AIM2 inflammasome, which is a cytosolic sensor for foreign dsDNA.[5] This suggests a potential therapeutic role in infectious and autoimmune diseases where AIM2 activation is pathogenic.

Signaling Pathway of AIM2 Inflammasome Attenuation by this compound

Caption: this compound inhibits the AIM2 inflammasome pathway, preventing caspase-1 activation.

Alleviation of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to inhibit the TGF-β1-induced EMT in renal tubular epithelial cells, a key process in the development of renal fibrosis.[15] This effect is mediated through the regulation of the ERK and STAT3 signaling pathways.

Signaling Pathway of this compound in TGF-β1-Induced EMT

Caption: this compound inhibits TGF-β1-induced EMT by downregulating p-ERK and p-STAT3.

Anti-Hypertensive Effects

The anti-hypertensive effects of this compound are linked to its ability to increase nitric oxide (NO) production, which promotes vasodilation.[13] It also contributes to the inhibition of the renin-angiotensin system.

Logical Relationship of this compound's Anti-Hypertensive Action

Caption: this compound contributes to lowering blood pressure via ACE inhibition and NO production.

Conclusion

This compound, a major non-saponin component of Korean Red Ginseng, exhibits a range of promising biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its formation as a result of the traditional processing of ginseng highlights the importance of manufacturing processes in determining the final phytochemical profile and therapeutic efficacy of herbal medicines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and potential clinical applications of this compound. Future research should focus on clinical trials to validate these preclinical findings and on optimizing KRG processing to maximize the content of this valuable bioactive compound.

References

- 1. Frontiers | Innate Immune Recognition and Inflammasome Activation in Listeria Monocytogenes Infection [frontiersin.org]

- 2. Characterization of Korean Red Ginseng (Panax ginseng Meyer): History, preparation method, and chemical composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mesenchymal Stem Cells Attenuates TGF-β1-Induced EMT by Increasing HGF Expression in HK-2 Cells | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 5. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous preparation of arginyl-fructosyl-glucose (a maltose-arginine AC) and determination of Amadori compounds (ACs) in red ginseng by ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. The non-saponin fraction of Korean Red Ginseng (KGC05P0) decreases glucose uptake and transport in vitro and modulates glucose production via down-regulation of the PI3K/AKT pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. The Efficacy of Red Ginseng in Type 1 and Type 2 Diabetes in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Fructose-Arginine: An In-depth Technical Guide on its Antioxidant Properties

Authored for: Researchers, Scientists, and Drug Development Professionals November 10, 2025

Abstract

Fructose-arginine (F-Arg), a notable Amadori rearrangement product formed during the Maillard reaction, has garnered significant scientific interest for its potent antioxidant capabilities. This non-enzymatic browning reaction product, identified as a major active compound in aged garlic extract and Korean Red Ginseng, demonstrates a multi-faceted approach to mitigating oxidative stress.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Furthermore, it elucidates key cellular pathways and experimental workflows through detailed diagrams to support further research and development in therapeutics and nutraceuticals.

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with the application of heat, is responsible for the characteristic browning and flavor development in many types of cooked food.[4] While initially studied in the context of food science, its products, known as Maillard Reaction Products (MRPs), are now recognized for their significant biological activities, including antioxidant and antimutagenic effects.[4][5]

This compound (Nα-(1-deoxy-D-fructos-1-yl)-L-arginine) is a prominent MRP formed from the condensation of fructose and arginine.[6][7] It is particularly abundant in processed foods like aged garlic extract, where its formation is a critical step in the development of the final product's antioxidant profile.[6][1] Unlike raw or simply heated garlic, the aging process is essential for the generation of F-Arg.[1] This compound's antioxidant activity is comparable to that of well-known antioxidants like ascorbic acid, highlighting its potential for applications in preventing and managing disorders associated with oxidative stress.[6][1]

Mechanisms of Antioxidant Action

This compound combats oxidative stress through several distinct mechanisms, ranging from direct radical scavenging to the protection of cellular components from oxidative damage.

-

Direct Radical Scavenging: F-Arg has demonstrated a strong capacity to directly scavenge reactive oxygen species (ROS). It is particularly effective against hydrogen peroxide (H₂O₂), a key contributor to cellular oxidative stress.[4][1] Studies have also investigated its efficacy in scavenging peroxyl and hydroxyl radicals, showcasing its broad-spectrum radical-quenching ability.[8]

-

Inhibition of Lipid Peroxidation: A critical aspect of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. F-Arg significantly inhibits this process. It has been shown to prevent the Cu²⁺-induced oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[4] This protective effect is measured by a decrease in thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation.[4]

-

Cellular Protection: In cellular models, F-Arg confers protection against oxidative insults. It has been shown to inhibit cell membrane damage in pulmonary artery endothelial cells (PAEC) exposed to oxidized LDL, as measured by a reduction in lactate dehydrogenase (LDH) release.[4] Furthermore, it dose-dependently inhibits the release of peroxides from macrophages stimulated with oxidized LDL.[4]

-

Metal Chelating Activity: The antioxidant activity of some MRPs is linked to their ability to chelate metal ions like copper (Cu²⁺), which can catalyze the formation of free radicals. The related compound, arginyl-fructosyl-glucose (AFG), shows strong hydroxyl radical scavenging activity consistent with metal chelating properties, suggesting a potential mechanism for F-Arg as well.[8]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro and cellular assays. The following tables summarize the key findings from published literature.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Radical Species | Concentration | % Scavenging / Inhibition | Reference Compound | Source |

|---|---|---|---|---|---|

| Hydrogen Peroxide Scavenging | H₂O₂ | 10 µmol/L | 37% | Ascorbic Acid | [1] |

| Hydrogen Peroxide Scavenging | H₂O₂ | 50 µmol/L | 100% (Complete) | Ascorbic Acid | [1] |

| Peroxyl Radical Scavenging (ORAC) | Peroxyl Radicals | Not Specified | Higher than AFG* | Not Specified | [8] |

| Hydroxyl Radical Scavenging | Hydroxyl Radicals | Not Specified | Weaker than AFG* | Not Specified | [8] |

*AFG: Arginyl-fructosyl-glucose

Table 2: Inhibition of Lipid Peroxidation and Cellular Damage by this compound

| Assay Type | Model System | Oxidative Stressor | Measured Endpoint | Result | Source |

|---|---|---|---|---|---|

| Lipid Peroxidation | Low-Density Lipoprotein (LDL) | Cu²⁺ | TBARS Formation | Significant Inhibition | [4] |

| Cellular Damage | Pulmonary Artery Endothelial Cells | Oxidized LDL | LDH Release | Inhibition | [4] |

| Cellular Damage | Pulmonary Artery Endothelial Cells | Oxidized LDL | TBARS Formation | Inhibition | [4] |

| Peroxide Release | Murine Macrophages | Oxidized LDL | Peroxide Levels | Dose-dependent Inhibition |[4] |

Potential Signaling Pathway Involvement

While direct studies on F-Arg's influence on signaling pathways are emerging, research on L-arginine and related compounds provides a hypothetical framework. The arginine moiety is a substrate for nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide (NO).[9][10] However, under conditions of oxidative stress or substrate limitation, NOS can become "uncoupled" and produce superoxide radicals instead of NO, exacerbating oxidative stress.

Furthermore, L-arginine has been shown to bolster the cell's endogenous antioxidant defenses by promoting the synthesis of glutathione (GSH) and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[11] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11] It is plausible that F-Arg, by delivering arginine into cells, could modulate these pathways to enhance cellular resilience against oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[12]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change (decrease in absorbance) is measured spectrophotometrically.[12][13]

-

Reagents:

-

DPPH stock solution (e.g., 8 mM in anhydrous methanol).[14]

-

DPPH working solution (e.g., 600 µM, diluted from stock with assay buffer or methanol).[14]

-

This compound samples dissolved in a suitable solvent (e.g., water or assay buffer) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or appropriate assay buffer.

-

-

Procedure:

-

Prepare serial dilutions of the F-Arg sample and the positive control.

-

In a 96-well plate, add 100 µL of the sample or standard to a well.[14]

-

Add 100 µL of the DPPH working solution to each well.[14]

-

Prepare a blank control containing the solvent and DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[13]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The results can be expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method for assessing the total antioxidant capacity of a sample.[15]

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•⁺ back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.[15][16]

-

Reagents:

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

-

Dilute the ABTS•⁺ stock solution with ethanol or buffer to obtain a working solution with an absorbance of 0.70 (± 0.02) at 734 nm.[19]

-

Prepare serial dilutions of the F-Arg sample and the positive control.

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to a well.[18]

-

Add a larger volume of the ABTS working solution (e.g., 195 µL) to each well.[18]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).[17][18]

-

Measure the absorbance at 734 nm.[15]

-

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Inhibition of LDL Oxidation Assay

This assay assesses the ability of a compound to prevent the oxidation of low-density lipoprotein, a key factor in atherosclerosis.[4]

-

Principle: LDL is isolated and then exposed to an oxidizing agent, typically copper ions (Cu²⁺). The resulting lipid peroxidation is quantified by measuring the formation of TBARS. The antioxidant potential of F-Arg is determined by its ability to reduce TBARS formation.[4]

-

Reagents:

-

Human LDL, isolated and purified.

-

Copper (II) sulfate (CuSO₄) solution.

-

This compound samples.

-

Trichloroacetic acid (TCA).

-

Thiobarbituric acid (TBA) reagent.

-

Malondialdehyde (MDA) or TEP (1,1,3,3-tetraethoxypropane) for standard curve.

-

-

Procedure:

-

Incubate LDL (e.g., 0.1 mg/mL) with Cu²⁺ (e.g., 5 µM) in a buffer at 37°C in the presence or absence of various concentrations of F-Arg.[4]

-

The reaction is typically run for several hours (e.g., 24 hours).[4]

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

Add TBA reagent to the supernatant and heat (e.g., 95°C for 60 min) to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink chromogen at ~532 nm.

-

Quantify the amount of TBARS using a standard curve prepared with MDA or TEP.

-

-

Calculation: Results are expressed as the concentration of TBARS (e.g., in nmol/mg LDL protein). The percentage inhibition of TBARS formation by F-Arg is calculated relative to the control (LDL + Cu²⁺ without F-Arg).

Conclusion and Future Directions

This compound, a naturally occurring Maillard reaction product, is a potent antioxidant with well-documented efficacy in scavenging free radicals, inhibiting lipid peroxidation, and protecting cells from oxidative damage.[4][1] Its multifaceted mechanisms of action make it a compelling candidate for further investigation as a nutraceutical or therapeutic agent for conditions rooted in oxidative stress, such as atherosclerosis and other chronic inflammatory diseases.[4]

Future research should focus on elucidating the specific signaling pathways modulated by F-Arg in vivo. Investigating its effects on the Nrf2 pathway, endogenous antioxidant enzyme expression, and its interaction with the nitric oxide synthase system will provide a more complete understanding of its biological activity. Furthermore, well-designed clinical trials are necessary to translate the promising in vitro and cellular data into tangible health benefits for human populations. The continued study of this compound holds significant promise for the development of novel strategies in preventive medicine and drug development.

References

- 1. N alpha-(1-deoxy-D-fructos-1-yl)-L-arginine, an antioxidant compound identified in aged garlic extract [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Fructose arginine | Ginseng | TargetMol [targetmol.com]

- 4. Antioxidant effects of fructosyl arginine, a Maillard reaction product in aged garlic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 25020-14-8: α-Fructose L-Arginine | CymitQuimica [cymitquimica.com]

- 8. In vitro and Cellular Antioxidant Activity of Arginyl-fructose and Arginyl-fructosyl-glucose -Food Science and Biotechnology | Korea Science [koreascience.kr]

- 9. mdpi.com [mdpi.com]

- 10. L-Arginine Reduces Nitro-Oxidative Stress in Cultured Cells with Mitochondrial Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. abcam.cn [abcam.cn]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant Activity and Biocompatibility of Fructo-Polysaccharides Extracted from a Wild Species of Ornithogalum from Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

The Role of Fructose-Arginine in the Attenuation of AIM2 Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AIM2 (Absent in Melanoma 2) inflammasome is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating an inflammatory response. Dysregulation of the AIM2 inflammasome is implicated in various infectious and autoimmune diseases. This document provides a comprehensive technical overview of the role of fructose-arginine, a non-saponin amino-sugar derived from Korean Red Ginseng, as a selective inhibitor of AIM2 inflammasome activation.[1][2][3] We will delve into the molecular pathways, present available data in a structured format, and provide detailed experimental protocols for studying this interaction. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the AIM2 inflammasome.

Introduction: The AIM2 Inflammasome Signaling Pathway

The AIM2 inflammasome is a multi-protein complex that forms in response to the presence of foreign or host-derived dsDNA in the cytoplasm.[4][5][6][7][8] Its activation is a key event in the host defense against bacterial and viral pathogens, but its inappropriate activation can contribute to autoimmune and inflammatory conditions.[4][9]

The canonical AIM2 inflammasome activation pathway proceeds as follows:

-

Sensing: Cytosolic dsDNA is recognized by the HIN-200 domain of the AIM2 protein.[4][5][7]

-

Assembly: Upon binding to dsDNA, AIM2 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through pyrin domain (PYD) interactions.[4][5][6]

-

Recruitment: ASC, in turn, recruits pro-caspase-1 via its CARD domain.[4][6]

-

Activation: The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.[4][6]

-

Effector Functions: Activated caspase-1 cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4][6] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

This compound has been identified as a selective inhibitor of this pathway, specifically targeting the activation of the AIM2 inflammasome while not affecting the NLRP3 or NLRC4 inflammasomes.[1]

Signaling Pathway Diagram

Caption: AIM2 Inflammasome Signaling and this compound Inhibition.

Quantitative Data Summary

The primary research indicates that this compound attenuates AIM2 inflammasome activation.[1] While specific numerical data such as IC50 values are not available in the public abstracts, the expected outcomes of key experiments are summarized below. These tables are designed to guide researchers in structuring their own experimental data when investigating the effects of this compound.

Table 1: Effect of this compound on Cytokine Secretion

| Treatment Group | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |

| Control (Untreated) | Baseline | Baseline |

| dsDNA/L. monocytogenes | Significantly Increased | Significantly Increased |

| dsDNA/L. monocytogenes + this compound | Significantly Decreased vs. dsDNA | Significantly Decreased vs. dsDNA |

| This compound only | Baseline | Baseline |

Table 2: Effect of this compound on Caspase-1 Activation and GSDMD Cleavage

| Treatment Group | Caspase-1 p20 Subunit Level (Western Blot) | GSDMD-N-terminal Fragment Level (Western Blot) |

| Control (Untreated) | Undetectable | Undetectable |

| dsDNA/L. monocytogenes | Markedly Increased | Markedly Increased |

| dsDNA/L. monocytogenes + this compound | Markedly Decreased vs. dsDNA | Markedly Decreased vs. dsDNA |

| This compound only | Undetectable | Undetectable |

Table 3: Effect of this compound on ASC Pyroptosome Formation

| Treatment Group | ASC Speck Formation (Immunofluorescence) |

| Control (Untreated) | No specks |

| dsDNA/L. monocytogenes | Numerous specks per field |

| dsDNA/L. monocytogenes + this compound | Significantly fewer specks per field |

| This compound only | No specks |

Detailed Experimental Protocols

The following protocols are based on standard methodologies for studying inflammasome activation and are adapted from the methods described in the abstracts of the primary research.[1]

Cell Culture and Treatment

-

Cell Lines:

-

Mouse Bone Marrow-Derived Macrophages (BMDMs)

-

THP-1 human monocytic cell line (differentiated into macrophages with PMA)

-

-

Culture Conditions:

-

DMEM or RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Incubate at 37°C in a 5% CO2 humidified atmosphere.

-

-

This compound Preparation:

-

Dissolve this compound in sterile PBS or cell culture medium.

-

Prepare stock solutions and dilute to desired final concentrations for treatment.

-

-

Treatment Protocol:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before inflammasome activation.

-

AIM2 Inflammasome Activation

-

dsDNA Transfection:

-

Use a commercially available transfection reagent suitable for macrophages (e.g., Lipofectamine 2000).

-

Complex poly(dA:dT) with the transfection reagent according to the manufacturer's instructions.

-

Add the complexes to the pre-treated cells and incubate for the desired time (e.g., 6-16 hours).

-

-

Listeria monocytogenes Infection:

-

Culture L. monocytogenes to mid-log phase.

-

Infect macrophages at a specified multiplicity of infection (MOI).

-

Centrifuge the plates to synchronize infection.

-

After an initial incubation period (e.g., 30-60 minutes), wash the cells and add medium containing gentamicin to kill extracellular bacteria.

-

Incubate for the desired time to allow for intracellular bacterial replication and AIM2 inflammasome activation.

-

Experimental Workflow Diagram

Caption: Workflow for Investigating this compound's Effect on AIM2.

Measurement of Cytokine Secretion (ELISA)

-

After the incubation period, carefully collect the cell culture supernatants.

-

Centrifuge the supernatants to pellet any detached cells or debris.

-

Perform sandwich ELISAs for mouse or human IL-1β and IL-18 using commercially available kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Analysis of Protein Cleavage (Western Blot)

-

Collect the cell culture supernatants and lyse the remaining adherent cells in RIPA buffer supplemented with protease inhibitors.

-

Concentrate the proteins in the supernatant using methods such as TCA precipitation.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from the lysates and concentrated supernatants by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against:

-

Caspase-1 (to detect the p20 subunit)

-

GSDMD (to detect the N-terminal cleavage product)

-

A loading control such as GAPDH or β-actin for the cell lysates.

-

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of ASC Pyroptosome Formation (Immunofluorescence)

-

Culture and treat cells on sterile glass coverslips in a multi-well plate.

-

After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against ASC.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of ASC specks per field of view.

Logical Relationship Diagram

Caption: Logical Flow of this compound's Therapeutic Potential.

Conclusion and Future Directions

This compound presents a promising avenue for the development of targeted therapies against diseases driven by AIM2 inflammasome hyperactivity.[1] Its selectivity for the AIM2 pathway over other inflammasomes like NLRP3 and NLRC4 is a significant advantage, potentially reducing off-target effects.[1] Future research should focus on elucidating the precise molecular mechanism of inhibition, determining its efficacy in various in vivo models of AIM2-mediated diseases, and exploring its pharmacokinetic and pharmacodynamic properties. The experimental frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other novel AIM2 inflammasome inhibitors.

References

- 1. This compound, a non-saponin molecule of Korean Red Ginseng, attenuates AIM2 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a non-saponin molecule of Korean Red Ginseng, attenuates AIM2 inflammasome activation [agris.fao.org]

- 3. medkoo.com [medkoo.com]

- 4. AIM2 in health and disease: inflammasome and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The AIM2 inflammasome is critical for innate immunity against Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AIM2 inflammasome activation and regulation: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The expression and activation of the AIM2 inflammasome correlates with inflammation and disease severity in patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructose-arginine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-arginine, a naturally occurring Amadori rearrangement product formed from the Maillard reaction between fructose and arginine, has garnered significant scientific interest due to its potent antioxidant and immunomodulatory properties. This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its biological activities, with a particular focus on its role as an inhibitor of the AIM2 inflammasome. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder, soluble in water and DMSO.[1][2] Its stability is influenced by environmental factors such as pH and temperature.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄N₄O₇ | [1][3] |

| Molecular Weight | 336.34 g/mol | [1][3][4] |

| Exact Mass | 336.1645 Da | [1][3] |

| CAS Number | 25020-14-8 | [1][3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO and water | [1][2] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Shelf Life | >2 years if stored properly | [1] |

Synthesis and Characterization

This compound is synthesized through the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar (fructose) and an amino acid (arginine).[6][7]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on the principles of the Maillard reaction.

Materials:

-

D-Fructose

-

L-Arginine

-

Phosphate buffer (pH 7.4)

-

Ethanol

-

Activated charcoal

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Reaction Mixture Preparation: Dissolve D-fructose and L-arginine in a 2:1 molar ratio in phosphate buffer (pH 7.4) to a final concentration of 1 M for each reactant.

-

Maillard Reaction: Heat the reaction mixture at 95°C for 2 hours with constant stirring. The solution will gradually turn brown, indicating the progress of the Maillard reaction.

-

Cooling and Filtration: After the incubation period, cool the reaction mixture to room temperature. Filter the solution through Whatman No. 1 filter paper to remove any insoluble particles.

-

Decolorization: Add activated charcoal to the filtrate (1% w/v) and stir for 30 minutes at room temperature to remove colored impurities.

-

Charcoal Removal: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the activated charcoal. Carefully collect the supernatant.

-

Ethanol Precipitation: Add cold ethanol to the supernatant in a 1:4 (supernatant:ethanol) ratio and store at 4°C overnight to precipitate the this compound.

-

Purification: Centrifuge the mixture at 10,000 rpm for 20 minutes to collect the precipitate. Wash the pellet twice with cold 80% ethanol to remove unreacted starting materials and by-products.

-

Drying: Dry the purified this compound pellet under vacuum or by lyophilization.

Experimental Workflow: Synthesis and Purification

Characterization Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at 214 nm or a Refractive Index (RI) detector.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR: Characteristic signals for the protons of the fructose and arginine moieties.

-

¹³C NMR: Resonances corresponding to the carbonyl group, and the carbon atoms of the sugar and amino acid backbones.

Biological Activities

This compound exhibits significant biological activities, primarily as an antioxidant and an inhibitor of the AIM2 inflammasome.

Antioxidant Activity

This compound is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[6] Its antioxidant capacity can be evaluated using various in vitro assays.

3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: Plot the % scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.1.2. Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•⁺) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in ethanol.

-

Reaction: In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the ABTS•⁺ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

AIM2 Inflammasome Inhibition

This compound has been shown to attenuate the activation of the Absent in Melanoma 2 (AIM2) inflammasome, a key component of the innate immune system that responds to cytosolic double-stranded DNA (dsDNA).[8][9] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and a decrease in caspase-1 activation.[8][9]

3.2.1. AIM2 Inflammasome Signaling Pathway

3.2.2. Experimental Protocol: Measurement of IL-1β Secretion

This protocol outlines a method to quantify the inhibitory effect of this compound on IL-1β secretion in lipopolysaccharide (LPS)-primed macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Poly(dA:dT) (a synthetic dsDNA analog)

-

This compound

-

ELISA kit for mouse IL-1β

Procedure:

-

Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammasome Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) using a suitable transfection reagent to activate the AIM2 inflammasome.

-

Incubation: Incubate the cells for 6 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

3.2.3. Experimental Protocol: Caspase-1 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-1 in cell lysates.

Materials:

-

Treated cells from the IL-1β secretion experiment

-

Cell lysis buffer

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Fluorometer

Procedure:

-

Cell Lysis: After collecting the supernatants, wash the cells with PBS and lyse them with a suitable cell lysis buffer.

-

Lysate Collection: Centrifuge the lysed cells to pellet the debris and collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Caspase-1 Assay: In a black 96-well plate, add an equal amount of protein from each lysate. Add the caspase-1 substrate Ac-YVAD-AFC to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis: Express the caspase-1 activity as the fold increase in fluorescence compared to the untreated control.

Conclusion

This compound is a promising bioactive compound with well-defined physicochemical properties and significant antioxidant and anti-inflammatory activities. Its ability to inhibit the AIM2 inflammasome highlights its therapeutic potential for inflammatory diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize, characterize, and evaluate the biological effects of this compound, thereby facilitating further investigation into its mechanisms of action and potential applications in drug development.

References

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. adipogen.com [adipogen.com]

- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Fructose-Arginine (CAS Number 25020-14-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-arginine (CAS 25020-14-8) is a naturally occurring Amadori rearrangement product formed from the non-enzymatic reaction of fructose and the amino acid L-arginine. This compound, identified as a non-saponin molecule in Korean Red Ginseng, has garnered significant interest for its biological activities, most notably as an inhibitor of the AIM2 (Absent in Melanoma 2) inflammasome. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological functions, and detailed experimental methodologies for its study. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder that is soluble in water.[1] As an Amadori compound, its stability is influenced by environmental factors such as pH and temperature.[1]

| Property | Value | Source |

| CAS Number | 25020-14-8 | [2][3] |

| Molecular Formula | C₁₂H₂₄N₄O₇ | [3][] |

| Molecular Weight | 336.34 g/mol | [3][] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Purity | >98% (commercially available) | [3] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified in the literature is its role as an inhibitor of the AIM2 inflammasome.[3] The AIM2 inflammasome is a key component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), triggering an inflammatory response.

Inhibition of AIM2 Inflammasome Activation

This compound has been shown to attenuate the activation of the AIM2 inflammasome. This inhibitory action leads to a reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as caspase-1. Furthermore, it has been observed to decrease the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) pyroptosomes and the cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, a form of inflammatory cell death.

Antioxidant Properties

This compound has also been reported to possess antioxidant properties. Quantitative data on its hydrogen peroxide scavenging activity is presented in the table below.

| Concentration | Hydrogen Peroxide Scavenging Activity |

| 50 µmol/L | 100% |

| 10 µmol/L | 37% |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis and Purification of this compound

This compound is synthesized via the Maillard reaction between L-arginine and D-fructose. While a highly detailed, step-by-step protocol for large-scale synthesis and purification is not widely published, the following provides a general laboratory-scale procedure based on the principles of the Maillard reaction.

Materials:

-

L-arginine

-

D-fructose

-

Methanol

-

Water

-

Ion-exchange chromatography resins (e.g., Dowex 50W-X8)

-

Lyophilizer

Procedure:

-

Dissolve equimolar amounts of L-arginine and D-fructose in a minimal amount of water.

-

Add methanol to the solution to facilitate the reaction.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue is then dissolved in water and subjected to ion-exchange chromatography for purification.

-

Elute the column with a gradient of an appropriate buffer (e.g., ammonium formate) to separate this compound from unreacted starting materials and byproducts.

-

Collect the fractions containing this compound, which can be identified using a suitable analytical method such as HPLC.

-

Pool the pure fractions and lyophilize to obtain this compound as a solid powder.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of this compound and other Amadori compounds is reversed-phase HPLC coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for more specific detection and quantification.

In Vitro AIM2 Inflammasome Activation Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on AIM2 inflammasome activation in bone marrow-derived macrophages (BMDMs), based on the methods described by Ahn et al. (2020).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Poly(dA:dT) (a synthetic dsDNA analog)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Reagents for ELISA (for IL-1β and IL-18)

-

Reagents for Western blotting (antibodies against caspase-1, GSDMD, ASC)

Procedure:

-

Cell Culture and Priming:

-

Plate BMDMs in a suitable culture plate and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

-

Treatment with this compound:

-

Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

-

AIM2 Inflammasome Activation:

-

Transfect the cells with poly(dA:dT) (e.g., 2 µg/mL) using a suitable transfection reagent to activate the AIM2 inflammasome.

-

-

Sample Collection:

-